6-[(2-Ethoxyphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-[(2-Ethoxyphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0867687
InChI: InChI=1S/C19H18N4O2S/c1-3-24-15-6-4-5-7-16(15)25-12-17-22-23-18(20-21-19(23)26-17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
SMILES: CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.4 g/mol

6-[(2-Ethoxyphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC0867687

Molecular Formula: C19H18N4O2S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

6-[(2-Ethoxyphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C19H18N4O2S
Molecular Weight 366.4 g/mol
IUPAC Name 6-[(2-ethoxyphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C19H18N4O2S/c1-3-24-15-6-4-5-7-16(15)25-12-17-22-23-18(20-21-19(23)26-17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
Standard InChI Key DRIPDOQVYJJOEF-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C
Canonical SMILES CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator